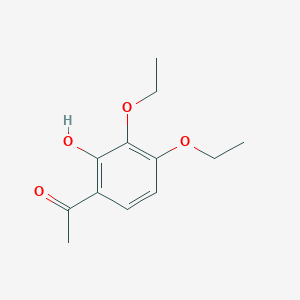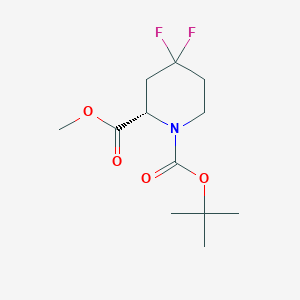![molecular formula C16H19NO2 B14016209 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione CAS No. 78045-28-0](/img/structure/B14016209.png)
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound, in particular, features a spiro junction between a nonane ring and an azaspiro ring, with a dimethylphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor compound, followed by oxidation and cyclization reactions. For instance, starting from 2,5-dimethylphenylacetyl chloride, the compound can be synthesized through a series of steps including N-acylation, cyano hydrolysis, esterification, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of specific catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are employed. The process may also include purification steps like recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the spiro junction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar structural framework but different substituents and applications.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with notable biological activities, including antimicrobial and anticancer properties.
Uniqueness
8-(2,5-Dimethylphenyl)-8-azaspiro[44]nonane-7,9-dione stands out due to its specific substituents and the resulting chemical and biological properties
Propiedades
Número CAS |
78045-28-0 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-11-5-6-12(2)13(9-11)17-14(18)10-16(15(17)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clave InChI |
ZPTXMCBTHVXRHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(=O)CC3(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



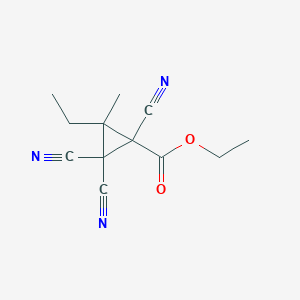
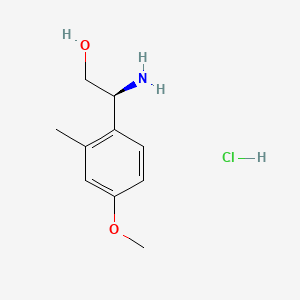

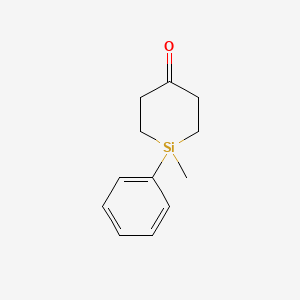
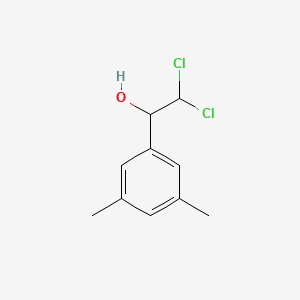

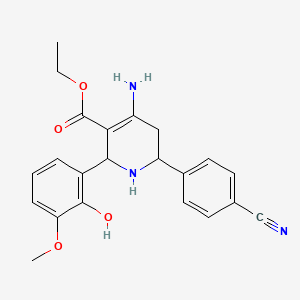

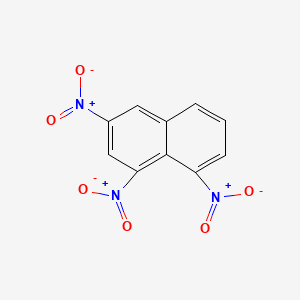
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
